molecular formula C17H18N2O B4620412 1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE

1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B4620412
M. Wt: 266.34 g/mol
InChI Key: APGFMWCFWLTPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a benzodiazole core linked to a 3-(3-methylphenoxy)propyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the 3-(3-METHYLPHENOXY)PROPYL Group: The 3-(3-methylphenoxy)propyl group can be introduced via nucleophilic substitution reactions. This involves reacting the benzodiazole core with 3-(3-methylphenoxy)propyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to increase production capacity.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione
  • 8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Comparison: 1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to its specific structural features and the presence of the benzodiazole core. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(3-methylphenoxy)propyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-14-6-4-7-15(12-14)20-11-5-10-19-13-18-16-8-2-3-9-17(16)19/h2-4,6-9,12-13H,5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGFMWCFWLTPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 2
Reactant of Route 2
1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 3
Reactant of Route 3
1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 4
Reactant of Route 4
1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 5
Reactant of Route 5
1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE
Reactant of Route 6
Reactant of Route 6
1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.